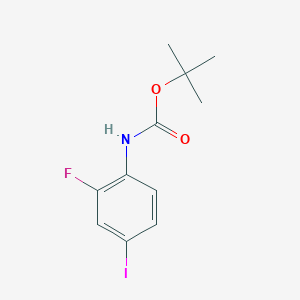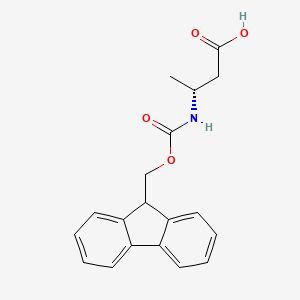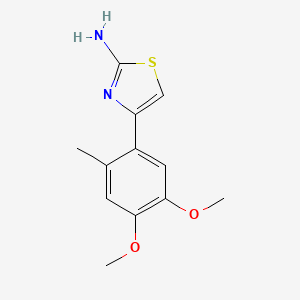
4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine" is a derivative of thiazole, a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly studied in the provided papers, related compounds with thiazole cores have been synthesized and analyzed for various properties and potential applications in medicinal chemistry and fluorescence derivatization for analytical purposes .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the condensation of thioamides with α-haloketones or the cyclization of thiosemicarbazones. For instance, novel thiazolyl compounds have been synthesized and characterized using various spectroscopic techniques, including UV, IR, NMR, and mass spectrometry . The synthesis process can be influenced by the substitution pattern on the phenyl ring, which can lead to different tautomeric forms and affect the overall yield and purity of the compounds .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their biological activity and interaction with other molecules. X-ray crystallography has been used to determine the structure of related compounds, confirming the presence of tautomeric forms and providing insight into the intramolecular hydrogen bonding patterns that stabilize the structures . Additionally, density functional theory (DFT) calculations have been employed to optimize the structures and predict various bonding features and vibrational wave numbers .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including tautomerization, which is the interconversion between different isomers that differ in the position of a proton and a double bond. Tautomerism can significantly influence the reactivity and interaction of these compounds with biological targets . Furthermore, the presence of substituents such as methoxy groups can affect the electronic effects and conformational freedom of the molecules, leading to different reactivity patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of electron-donating or withdrawing groups can alter these properties, affecting their suitability for various applications. For example, the introduction of methoxy groups can enhance the fluorescence properties of thiazole-based reagents, making them useful for analytical purposes in liquid chromatography . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, can also be indicative of the compound's stability and reactivity, which can be studied using DFT calculations .
科学的研究の応用
Synthesis and Biochemical Evaluation
4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine and its derivatives have been explored in various studies focusing on their synthesis and potential biological activities. For instance, the synthesis of novel thiazole derivatives and their evaluation for anthelmintic and anti-inflammatory activities have been documented (Shetty, Khazi, & Ahn, 2010). This indicates a potential application in treating inflammatory conditions and parasitic infections.
Theoretical Studies and Molecular Interactions
Theoretical studies have been conducted to understand the molecular interactions and properties of thiazole derivatives. A study exploring intramolecular hydrogen bonds in thiazole derivatives highlights the significance of computational chemistry in predicting the behavior of such compounds (Castro et al., 2007).
Inhibitors in Biological Pathways
Certain thiazole derivatives have been identified as inhibitors in key biological pathways, such as the inhibition of cyclin-dependent kinase-2 (CDK2), which plays a crucial role in cell cycle regulation. This could be pivotal in developing cancer therapies (Wang et al., 2004).
Corrosion Inhibition
Interestingly, thiazoles have also been identified as effective corrosion inhibitors for metals in acidic environments, indicating their potential in industrial applications (Quraishi & Sharma, 2005).
Enzyme Inhibition for Therapeutic Use
The use of thiazole derivatives as enzyme inhibitors, particularly for kynurenine 3-hydroxylase, has been explored. This is relevant in the context of neurological disorders, offering a pathway for therapeutic development (Röver et al., 1997).
Antioxidant and Antimicrobial Properties
Research has also revealed the antioxidant and antimicrobial properties of pyrazolopyridine derivatives, which could be beneficial in the development of new pharmaceuticals (El‐Borai et al., 2013).
Food and Biological Systems
Studies on compounds like methylglyoxal, which contain thiazole structures, indicate their role in biological systems and food, impacting health and disease (Nemet, Varga-Defterdarović, & Turk, 2006).
Antimicrobial Activity Against Diverse Pathogens
The antimicrobial efficacy of thiazole derivatives against a variety of pathogens, including Gram-negative and Gram-positive bacteria, has been reported. This broadens the scope of these compounds in treating infectious diseases (Badiger et al., 2013).
特性
IUPAC Name |
4-(4,5-dimethoxy-2-methylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-7-4-10(15-2)11(16-3)5-8(7)9-6-17-12(13)14-9/h4-6H,1-3H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZLOGYFHHNTDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CSC(=N2)N)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

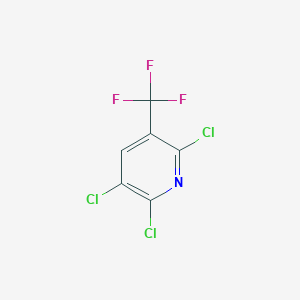
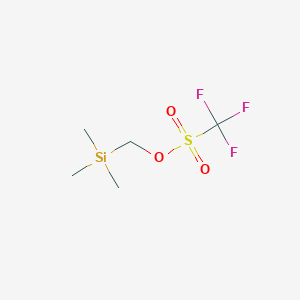
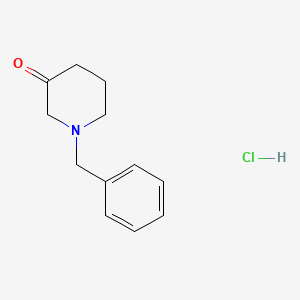
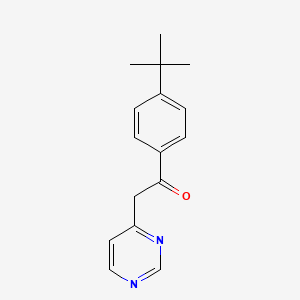
![1-Acetyl-4-[(2-methoxyethyl)amino]piperidine](/img/structure/B1334213.png)
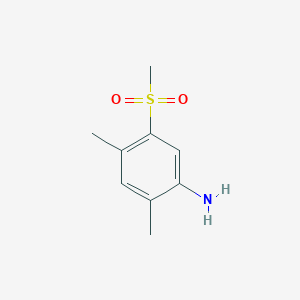
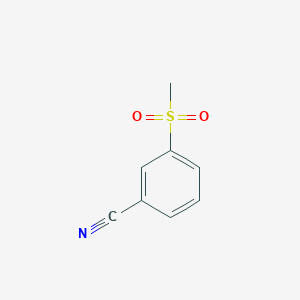
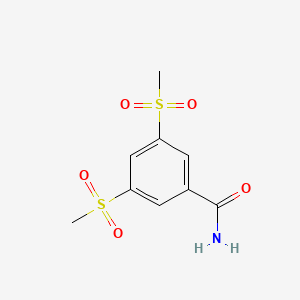

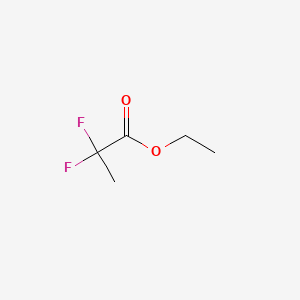
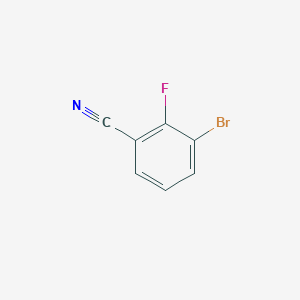
![Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate](/img/structure/B1334226.png)
